molecular formula C12H13NO5 B13705326 4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione

4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione

Cat. No.: B13705326
M. Wt: 251.23 g/mol
InChI Key: HDGKWFBYVQRFNI-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione is a heterocyclic compound that features an oxazolidine ring substituted with a 2,4-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione typically involves the reaction of 2,4-dimethoxybenzylamine with glycine-N-carboxyanhydride (Gly-NCA) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, often around 50°C, with the presence of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.

    Reduction: Reduction reactions can yield different substituted oxazolidines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,5-dione derivatives with additional oxygen functionalities, while substitution reactions can introduce alkyl or aryl groups onto the oxazolidine ring.

Scientific Research Applications

4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxazolidine-2,5-dione
  • 5,5-Dimethyloxazolidine-2,4-dione
  • N-Carboxyl-DL-phenylalanine anhydride

Uniqueness

4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione is unique due to the presence of the 2,4-dimethoxybenzyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and specificity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

4-[(2,4-dimethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C12H13NO5/c1-16-8-4-3-7(10(6-8)17-2)5-9-11(14)18-12(15)13-9/h3-4,6,9H,5H2,1-2H3,(H,13,15)

InChI Key

HDGKWFBYVQRFNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC2C(=O)OC(=O)N2)OC

Origin of Product

United States

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